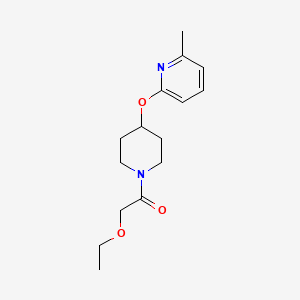

2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Description

2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine core substituted with a 6-methylpyridin-2-yloxy group at the 4-position and an ethoxy-acetyl moiety at the 1-position. This structure combines a pyridine ring (with a methyl group at the 6-position) and a piperidine-ethanone backbone, which are common motifs in medicinal chemistry for modulating solubility, bioavailability, and target binding affinity .

Properties

IUPAC Name |

2-ethoxy-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-19-11-15(18)17-9-7-13(8-10-17)20-14-6-4-5-12(2)16-14/h4-6,13H,3,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULWVWFLDZSXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves a series of reaction steps.

Synthetic Routes:

One common approach includes the reaction of 6-methyl-2-pyridinol with a piperidine derivative in the presence of an appropriate base to form the intermediate compound.

This intermediate is then subjected to ethoxylation using ethylation reagents under controlled temperature conditions to form the final compound.

Industrial Production Methods:

Industrial production may involve optimization of these synthetic routes to enhance yield and purity.

Large-scale reactors and continuous flow processes can be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is capable of undergoing various chemical reactions due to the functional groups present in its structure.

Types of Reactions:

Oxidation: Can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.

Reduction: Can be reduced using reducing agents such as sodium borohydride.

Substitution: The compound is susceptible to nucleophilic substitution reactions, where substituents can be introduced into the molecule.

Common Reagents and Conditions:

Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reducing agents such as sodium borohydride or lithium aluminum hydride.

Nucleophiles and bases for substitution reactions, such as alkyl halides and sodium hydroxide.

Major Products:

Oxidation and reduction reactions typically yield oxygenated or hydrogenated derivatives.

Substitution reactions yield various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry:

Used as a reagent in organic synthesis to develop new chemical entities.

Serves as a model compound in studying reaction mechanisms and kinetics.

Biology:

May act as a probe in biochemical studies to investigate enzyme interactions.

Potential use in the development of diagnostic assays.

Medicine:

Research into its pharmacological properties could lead to the development of new therapeutic agents.

Studies on its interaction with biological targets to understand its therapeutic potential.

Industry:

Utilized in the synthesis of intermediates for various industrial applications.

Potential use in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone depends on the context of its application.

Molecular Targets:

It may interact with specific enzymes or receptors in biological systems.

Could act on nucleophilic or electrophilic sites in chemical reactions.

Pathways Involved:

Pathways may include binding to active sites of enzymes, altering enzyme activity.

In chemical reactions, it may follow typical organic reaction pathways depending on the reagents and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-1-yl Ethanone Derivatives

Compounds with the piperidin-1-yl ethanone scaffold are prevalent in drug discovery. Key comparisons include:

Key Observations :

- The target compound’s 6-methylpyridin-2-yloxy group introduces steric and electronic effects distinct from quinazoline-based derivatives in , which are optimized for kinase inhibition .

Pyridine-Containing Analogs

Pyridine rings are critical for hydrogen bonding and π-π stacking interactions. Comparisons include:

Key Observations :

- The 6-methyl group in the target compound may reduce metabolic oxidation compared to unsubstituted pyridines .

- The piperidinyloxy linker in the target compound contrasts with pyrrolidinyl or direct ethanone attachments in analogs, possibly affecting conformational flexibility .

Patent-Disclosed Piperidine Methanones

European Patent EP 1 808 168 B1 () describes piperidin-1-yl methanones with substituted aryl groups:

- (4-Ethoxy-phenyl)-{4-[1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone: Features a pyrazolo-pyrimidine group, optimized for kinase inhibition.

- {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-pyridin-2-yl-thiophen-2-yl)-methanone: Combines thiophene and pyridine for dual targeting.

Comparison with Target Compound :

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s derivatives (e.g., nucleophilic substitution on piperidine) but requires optimization for the ethoxy-pyridine linkage .

- Bioactivity Predictions: Unlike nitroimidazole-containing analogs (), the target compound’s pyridine-piperidine-ethanone structure may favor CNS penetration or allosteric modulation of receptors .

- Physicochemical Properties: The ethoxy group may increase logP compared to methoxy analogs, as seen in ’s 1-(Piperidin-1-yl)ethanone (logP ~1.5 vs. target’s estimated ~2.2) .

Biological Activity

2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone, with the CAS number 1797147-04-6, is a complex organic compound notable for its potential biological activities. Its structure incorporates a piperidine moiety and a pyridine ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is C15H22N2O3, with a molecular weight of 278.35 g/mol. The compound features an ethoxy group and a piperidine ring substituted with a 6-methylpyridine moiety, suggesting potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| CAS Number | 1797147-04-6 |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing pyridine and piperidine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of protein synthesis and disruption of cell wall integrity.

Case Study:

A study on related compounds demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Gram-positive bacteria, highlighting the potential of such compounds in treating infections caused by resistant strains .

Neuropharmacological Effects

The piperidine and pyridine moieties in the compound may also confer neuropharmacological properties. Compounds that interact with neurotransmitter systems have been studied for their potential in treating neurological disorders.

Example:

Research on piperidine derivatives has revealed their ability to modulate dopamine and serotonin receptors, indicating potential applications in the treatment of conditions such as depression and anxiety .

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or pathogen survival.

- Receptor Modulation: It could interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation or pain perception.

- Cell Membrane Disruption: Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.